molecular formula C9H13BO4 B14018104 (2-Ethoxy-3-methoxyphenyl)boronic acid

(2-Ethoxy-3-methoxyphenyl)boronic acid

Cat. No.: B14018104
M. Wt: 196.01 g/mol
InChI Key: BQOHYFTVQOOTBN-UHFFFAOYSA-N
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Description

(2-Ethoxy-3-methoxyphenyl)boronic acid is an organoboron compound that features both ethoxy and methoxy substituents on a phenyl ring, along with a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-3-methoxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.

    Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride in protic solvents.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Reduction: Boranes.

Scientific Research Applications

(2-Ethoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Ethoxyphenylboronic acid

Uniqueness

(2-Ethoxy-3-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

(2-ethoxy-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C9H13BO4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6,11-12H,3H2,1-2H3

InChI Key

BQOHYFTVQOOTBN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)OC)OCC)(O)O

Origin of Product

United States

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